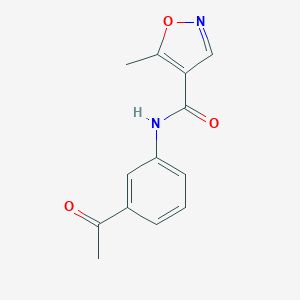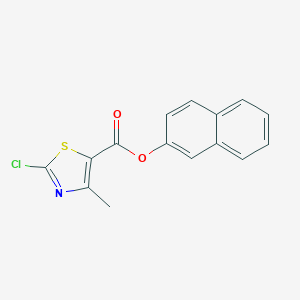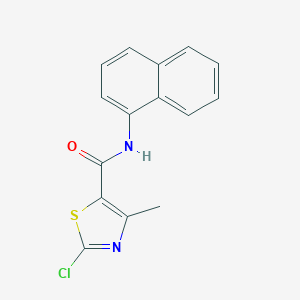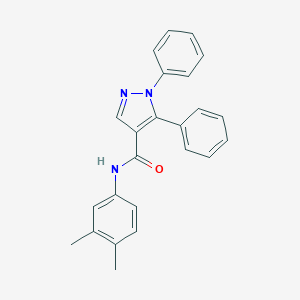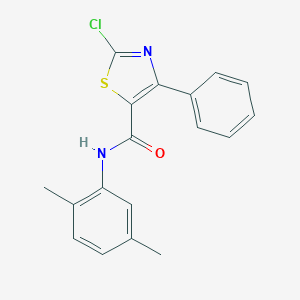
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, enhance synaptic plasticity, and modulate the immune response. In vivo studies have shown that this compound can inhibit tumor growth, enhance memory and learning, and improve the efficacy of vaccines.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells, enhance synaptic plasticity, and modulate the immune response. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For research on 2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide include further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of novel this compound derivatives with improved efficacy and safety.
Synthesis Methods
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-phenylthiazole with 2,5-dimethylphenylamine. The resulting product is then reacted with chloroacetyl chloride to form the final compound, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In immunology, this compound has been shown to modulate the immune response and enhance the efficacy of vaccines.
Properties
Molecular Formula |
C18H15ClN2OS |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-8-9-12(2)14(10-11)20-17(22)16-15(21-18(19)23-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
InChI Key |
RULHBONDVPYBDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


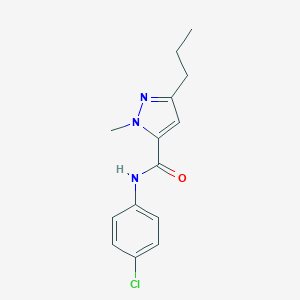
![N-[4-(4-chlorobenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287078.png)
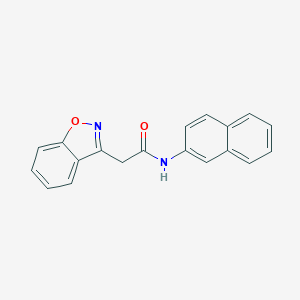
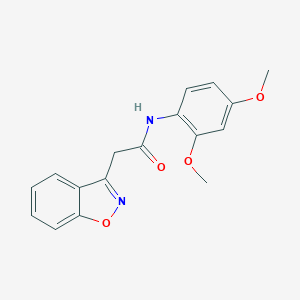
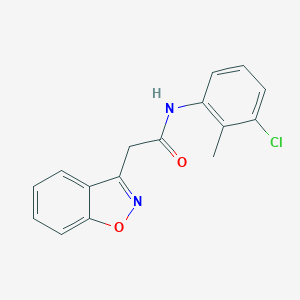


![2-(1,2-benzisoxazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B287090.png)
![1-[1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B287092.png)
![ethyl 5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287093.png)
